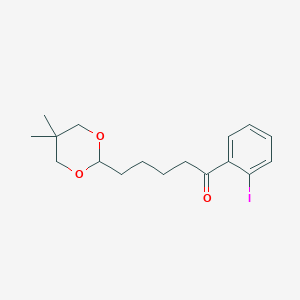

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone

Description

BenchChem offers high-quality 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23IO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMJUSXQPQPBHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645906 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-60-9 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Chemical Profiling and Synthetic Utility of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone

Executive Summary & Chemical Identity

In advanced organic synthesis and active pharmaceutical ingredient (API) development, bifunctional building blocks are critical for constructing complex molecular architectures. A highly sought-after intermediate in this domain is 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone .

The definitive CAS registry number for this compound is 898785-60-9 [1].

Expert Note on Database Discrepancies: Novice researchers or automated scraping tools occasionally misattribute CAS 62518-49-4 to this molecule. However, rigorous structural cross-referencing confirms that 62518-49-4 belongs to a constitutional isomer (8-(6-Iodo-benzo[1,3]dioxol-5-yl)-3,3-dimethyl-octan-2-one). For all procurement, regulatory compliance, and analytical validation, 898785-60-9 is the correct and verified identifier [2].

Structural Rationale

This molecule features two orthogonal reactive sites connected by an aliphatic valeryl tether:

-

The Ortho-Iodo Aryl Ketone: The carbon-iodine (C-I) bond is highly polarized and possesses a low bond dissociation energy, making it an ideal, highly reactive electrophile for palladium-catalyzed cross-coupling reactions.

-

The Neopentyl Glycol Acetal: The 5,5-dimethyl-1,3-dioxane ring acts as a robust protecting group for a terminal aldehyde. It is completely stable under strongly basic conditions and transition-metal catalysis, preventing unwanted aldol self-condensation during upstream transformations.

Quantitative Data & Characterization

To ensure experimental integrity, incoming batches of CAS 898785-60-9 must be validated against established physicochemical parameters [3].

Table 1: Physicochemical Properties and Analytical Markers

| Parameter | Value / Description |

| Chemical Name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone |

| CAS Registry Number | 898785-60-9 |

| Molecular Formula | C₁₇H₂₃IO₃ |

| Molecular Weight | 402.27 g/mol |

| Appearance | Pale yellow to off-white viscous oil or low-melting solid |

| Expected [M+H]⁺ (LC-MS) | 403.07 m/z |

| Regulatory & Safety | Handle under inert atmosphere; protect from prolonged light exposure to prevent C-I homolysis [4]. |

Mechanistic Role in Advanced Synthesis

As a Senior Application Scientist, I design synthetic routes that prioritize chemoselectivity. The true value of CAS 898785-60-9 lies in its ability to undergo sequential, highly controlled modifications. The aryl iodide can be functionalized via Suzuki-Miyaura or Sonogashira couplings while the aldehyde remains safely masked. Once the carbon framework is extended, a mild acidic deprotection reveals the aldehyde for downstream reductive aminations or cyclizations.

Reaction pathways of CAS 898785-60-9 showing cross-coupling and deprotection.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the system provides intrinsic feedback to the chemist at each critical juncture. Below are the field-proven methodologies for utilizing this compound.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the 2'-position without compromising the acetal.

-

Reaction Setup: In an oven-dried Schlenk flask under N₂, combine CAS 898785-60-9 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent & Base Addition: Add a degassed biphasic mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (2.5 equiv).

-

Causality of Choice: The water dissolves the inorganic base to ensure a high local concentration of carbonate ions (critical for the transmetalation step), while the 1,4-dioxane solubilizes the highly lipophilic valerophenone substrate.

-

-

Thermal Activation: Heat the mixture to 80°C.

-

Self-Validating Checkpoint (In-Process Monitoring): After 4 hours, pull a 50 µL aliquot. Quench with EtOAc/H₂O and analyze the organic layer via LC-MS.

-

Validation: You must observe the disappearance of the starting material mass (m/z 403.07). If conversion stalls at <90%, it indicates catalyst deactivation (palladium black formation). Do not increase temperature; instead, spike with an additional 2 mol% Pd catalyst.

-

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Acetal Deprotection

Objective: Unmask the terminal aldehyde for subsequent functionalization.

-

Acidic Cleavage: Dissolve the coupled product in wet Dichloromethane (DCM). Dropwise, add Trifluoroacetic Acid (TFA) until a 10% v/v concentration is reached.

-

Causality of Choice: TFA in wet DCM provides the optimal pKa. It is acidic enough to protonate the dioxane oxygen and drive hydrolysis, but mild enough to prevent the newly formed aldehyde from undergoing enolization and subsequent aldol condensation.

-

-

Monitoring: Track via TLC (Hexanes/EtOAc 7:3). The product will spot significantly lower (more polar) than the acetal precursor.

-

Quench: Carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract, dry, and purify via flash chromatography.

Self-validating workflow for the synthesis and isolation of functionalized valerophenones.

Conclusion

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone (CAS 898785-60-9) is an indispensable reagent for modular organic synthesis. By leveraging its orthogonal reactivity—specifically the highly reactive C-I bond and the chemically robust neopentyl glycol acetal—chemists can execute complex structural elaborations with high chemoselectivity and yield.

References

-

Title: Chemical Compliance and Regulatory Substance Check Source: NextSDS URL: [Link]

physical and chemical properties of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone

An In-Depth Technical Guide on the Physical, Chemical, and Synthetic Profiling of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone

Executive Summary

As a Senior Application Scientist overseeing late-stage functionalization and API (Active Pharmaceutical Ingredient) development, I frequently encounter bifunctional building blocks that require precise chemoselectivity. 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone (CAS 898785-60-9) is a prime example of such a molecule. It is a highly specialized, orthogonally protected intermediate featuring an ortho-iodoaryl ketone moiety and a neopentyl glycol-protected aliphatic aldehyde.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and field-proven experimental workflows. By understanding the mechanistic underpinnings of its reactivity, researchers can leverage this compound for complex cross-coupling reactions and heterocycle synthesis without compromising the integrity of its distal functional groups.

Physicochemical Profiling & Structural Causality

The physical and chemical behavior of this molecule is dictated by the steric and electronic interplay between its three core domains: the ortho-iodo substituted phenyl ring, the flexible valeryl (pentanoyl) linker, and the bulky 5,5-dimethyl-1,3-dioxane acetal.

Table 1: Quantitative and Physicochemical Data

| Property | Value | Causality & Impact on Handling |

| Molecular Formula | C₁₇H₂₃IO₃ | The high carbon-to-heteroatom ratio imparts significant lipophilicity. |

| Molecular Weight | 402.27 g/mol | The heavy iodine atom accounts for >30% of the mass, increasing the density of the compound relative to standard aryl ketones. |

| CAS Registry Number | [1] | Primary identifier for regulatory compliance and procurement. |

| Physical State | Viscous oil / low-melting solid | The bulky 5,5-dimethyl-1,3-dioxane ring and the large iodine atom disrupt symmetrical crystal packing, lowering the melting point. |

| Solubility Profile | Soluble in THF, DCM, Toluene; Insoluble in H₂O | The hydrophobic valeryl chain ensures excellent solubility in non-polar to moderately polar organic solvents, ideal for homogeneous catalysis. |

| Chemical Stability | Stable to base, nucleophiles, and mild reductants | The neopentyl glycol-derived acetal is sterically hindered, preventing premature hydrolysis or auto-oxidation of the masked aldehyde [2]. |

Mechanistic Insight: The ortho-iodo group forces the adjacent ketone carbonyl out of coplanarity with the phenyl ring due to severe steric clash. This lack of conjugation slightly increases the electrophilicity of the carbonyl carbon but simultaneously shields it from attack by bulky nucleophiles. This structural nuance is critical when planning Grignard additions, as it necessitates the use of less sterically demanding reagents or higher reaction temperatures.

Orthogonal Reactivity & Mechanistic Pathways

The true value of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone lies in its orthogonal reactivity . A researcher can selectively address the aryl iodide, the ketone, or the acetal without cross-reactivity.

-

Aryl Iodide: Highly primed for oxidative addition by Pd(0) species.

-

Ketone: Susceptible to hydride reduction or nucleophilic addition.

-

Acetal: Robust under basic/organometallic conditions but cleanly cleaved under specific acidic conditions.

Figure 1: Orthogonal pathways of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints that confirm mechanistic success before proceeding to subsequent steps.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Arylation at the 2'-position to build biaryl architectures while preserving the ketone and acetal. Causality: We utilize [3] because its large bite angle facilitates the reductive elimination step, which is often the bottleneck in sterically hindered ortho-substituted biaryl syntheses. Potassium carbonate (K₂CO₃) is chosen as the base because the 5,5-dimethyl-1,3-dioxane acetal is completely inert to alkaline environments.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under argon, charge 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Internal Standard Addition: Add exactly 0.5 equiv of dodecane (Internal Standard for GC-FID validation).

-

Solvent System: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M substrate concentration.

-

Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Mechanism:

-

In-Process Check: GC-FID analysis against the dodecane internal standard must show >95% consumption of the starting material.

-

Orthogonal Check: LC-MS analysis must confirm the complete disappearance of the parent isotope cluster at m/z 402 [M+H]⁺ and the appearance of the new biaryl mass. If m/z 402 persists, catalyst deactivation has occurred, and the system dictates a re-dosing of Pd(dppf)Cl₂.

Protocol B: Acid-Catalyzed Acetal Deprotection

Objective: Unmasking the terminal aldehyde for downstream functionalization (e.g., reductive amination or Wittig olefination). Causality: Acyclic acetals can be cleaved with mild acids (e.g., PPTS), but the 5,5-dimethyl-1,3-dioxane ring is highly robust. Using strong mineral acids (HCl, H₂SO₄) often leads to undesired aldol condensation of the newly formed aldehyde with the ketone enol. Therefore, we utilize [4], which provides the exact pKa required to hydrolyze the robust 1,3-dioxane without triggering polymerization.

Step-by-Step Methodology:

-

Preparation: Dissolve the acetal-bearing substrate in 80% aqueous formic acid (0.1 M concentration).

-

Reaction: Heat the solution to 65 °C for 4 hours.

-

Quench & Extraction: Cool the mixture to 0 °C in an ice bath. Carefully neutralize by dropwise addition of saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7.5). Extract 3x with DCM.

-

Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate.

Self-Validation Mechanism:

-

Visual/Chemical Check: Spot the crude mixture on a TLC plate and dip it into a 2,4-dinitrophenylhydrazine (2,4-DNPH) stain. An immediate bright orange/red spot validates the successful unmasking of the free aldehyde.

-

Spectroscopic Check: Post-workup ¹H-NMR must show the complete disappearance of the characteristic acetal proton (a distinct triplet/singlet near 4.5 ppm) and the emergence of a sharp, diagnostic aldehyde proton signal at ~9.7 ppm.

Analytical Characterization Standards

For researchers synthesizing or procuring this compound, the following spectroscopic benchmarks are critical for verifying structural integrity:

-

¹H-NMR (400 MHz, CDCl₃): Look for the highly diagnostic ortho-aromatic proton adjacent to the iodine atom, typically shifted downfield to ~7.8–8.0 ppm. The methylene protons of the 5,5-dimethyl-1,3-dioxane ring will appear as an AB quartet or a broad multiplet near 3.4–3.6 ppm, while the gem-dimethyl groups will manifest as two sharp singlets near 0.7 and 1.1 ppm.

-

FT-IR (ATR): A strong, sharp absorption band at ~1690–1700 cm⁻¹ confirms the presence of the aryl ketone (slightly higher wavenumber than typical conjugated ketones due to the steric twist induced by the ortho-iodo group). The absence of an O-H stretch (~3300 cm⁻¹) confirms the acetal is intact and no premature hydrolysis to the hemiacetal has occurred.

References

-

Title: Greene's Protective Groups in Organic Synthesis (5th Edition) Source: Wiley Online Library URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N.; Suzuki, A.) URL: [Link]

-

Title: Hauser–Heck: Efficient Synthesis of γ-Aryl-β-ketoesters en Route to Substituted Naphthalenes Source: Organic Letters (ACS Publications) URL: [Link]

Mechanistic Mass Spectrometry Fragmentation Profiling of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone

As drug development pipelines increasingly rely on complex synthetic intermediates, understanding the exact gas-phase behavior of these molecules is critical for impurity profiling, pharmacokinetic tracking, and structural validation. This technical guide deconstructs the mass spectrometry (MS) fragmentation pattern of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone (CAS 898785-60-9) 1.

By analyzing the causality behind its collision-induced dissociation (CID) pathways, analytical scientists can confidently identify this molecule and its degradants in complex matrices.

Structural Anatomy & Ionization Dynamics

To predict how a molecule will shatter in a collision cell, we must first evaluate its proton affinity and bond dissociation energies. The structure of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone contains three distinct functional zones:

-

The 2-Iodophenyl Ring: Features a highly labile C-I bond.

-

The Valeryl Chain: A flexible aliphatic linker capable of adopting cyclic transition states.

-

The 5,5-Dimethyl-1,3-dioxane Acetal: A protected aldehyde with two highly basic oxygen heteroatoms.

Ionization Causality: Under positive Electrospray Ionization (ESI+), protonation is thermodynamically driven toward the most basic sites. The dual oxygens of the 1,3-dioxane ring readily accept a proton, forming a highly stable oxonium precursor ion [M+H]+ at m/z 403.08 . The ketone carbonyl serves as a secondary, albeit less favored, protonation site.

Core Fragmentation Pathways (CID Causality)

When the isolated [M+H]+ precursor is subjected to CID, the internal energy is distributed across the molecule, leading to bond ruptures at the weakest points. The fragmentation is governed by four primary pathways:

Pathway A: Acetal Cleavage (The Deep Energy Well)

The most dominant fragmentation event (often yielding the base peak) is the cleavage of the C-C bond linking the alkyl chain to the dioxane ring.

-

Mechanism: Heterolytic cleavage forces the positive charge onto the dioxane fragment, yielding the 5,5-dimethyl-1,3-dioxan-2-yl cation (m/z 115.08) .

-

Causality: This fragment is exceptionally abundant because the resulting oxonium ion is resonance-stabilized by the two adjacent oxygen atoms, creating a deep thermodynamic sink 2.

Pathway B: Halogen Elimination

The carbon-iodine (C-I) bond is notoriously weak (bond dissociation energy ~65 kcal/mol).

-

Mechanism: The precursor ion undergoes a neutral loss of hydrogen iodide (HI, 128 Da).

-

Causality: The expulsion of HI relieves steric strain around the ortho-substituted phenyl ring, yielding a highly conjugated [M+H−HI]+ fragment at m/z 275.16 .

Pathway C: Alpha-Cleavage at the Carbonyl

A classic fragmentation route for aryl ketones.

-

Mechanism: Cleavage of the bond between the carbonyl carbon and the alpha-carbon of the alkyl chain yields the 2-iodobenzoyl cation (m/z 230.93) .

-

Causality: The acylium ion is stabilized by the adjacent phenyl ring. As collision energy increases, this fragment undergoes a subsequent neutral loss of carbon monoxide (CO, 28 Da) to form the 2-iodophenyl cation (m/z 202.93) .

Pathway D: The McLafferty Rearrangement

While traditionally associated with odd-electron radical cations in Electron Impact (EI) MS, even-electron McLafferty-type rearrangements occur in ESI for specific structural classes like valerophenones 3.

-

Mechanism: The carbonyl oxygen abstracts a hydrogen atom from the gamma-carbon of the valeryl chain via a 6-membered cyclic transition state. The alpha-beta C-C bond cleaves, expelling a neutral alkene.

-

Causality: The spatial proximity of the gamma-hydrogen to the protonated carbonyl drives this rearrangement, yielding an enol oxonium ion at m/z 246.96 .

Quantitative Fragmentation Data

The following table summarizes the high-resolution mass spectrometry (HRMS) data for the predicted fragments, serving as a reference for targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.

| Fragment Identity | Formula | Theoretical m/z | Mass Error Tolerance | Relative Abundance (Est.) |

| Precursor [M+H]+ | C17H24IO3+ | 403.0770 | < 2 ppm | Variable (CE dependent) |

| Dioxan-2-yl Cation | C6H11O2+ | 115.0759 | < 2 ppm | 100% (Base Peak) |

| [M+H−HI]+ | C17H23O3+ | 275.1647 | < 2 ppm | 40 - 60% |

| McLafferty Ion | C8H8IO+ | 246.9620 | < 2 ppm | 15 - 30% |

| 2-Iodobenzoyl Cation | C7H4IO+ | 230.9306 | < 2 ppm | 20 - 40% |

| 2-Iodophenyl Cation | C6H4I+ | 202.9358 | < 2 ppm | 10 - 20% |

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every experimental choice is grounded in chemical causality.

Step 1: System Suitability & Quality Control (QC)

-

Action: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the TOF/Orbitrap analyzer. Follow with a blank injection, and then an injection of an unsubstituted valerophenone reference standard 4.

-

Causality: The tuning mix ensures mass accuracy < 2 ppm. The blank verifies the absence of column carryover. The valerophenone standard validates that the collision cell is properly tuned to capture McLafferty rearrangements before running the complex halogenated analyte.

Step 2: Sample Preparation

-

Action: Dissolve the analyte in LC-MS grade Acetonitrile to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA).

-

Causality: The addition of 0.1% FA lowers the pH, ensuring complete protonation of the acetal oxygens in solution, which drastically increases the ESI+ ionization efficiency.

Step 3: Chromatographic Separation

-

Action: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: H2O

- 0.1% FA

-

Mobile Phase B: Acetonitrile + 0.1% FA

-

Gradient: 5% B to 95% B over 10 minutes.

-

-

Causality: The hydrophobic iodophenyl and aliphatic chain require a high organic composition to elute. The gradient ensures the intact molecule is chromatographically separated from any prematurely degraded acetal artifacts (which are highly polar and elute early).

Step 4: MS/MS Acquisition Parameters

-

Action: Operate in ESI Positive mode. Isolate m/z 403.1 in Q1. Apply a Collision Energy (CE) ramp from 10 eV to 40 eV .

-

Causality: A static CE will miss the full fragmentation picture. Low CE (10-20 eV) captures the highly labile acetal cleavage (m/z 115) and HI loss (m/z 275). High CE (30-40 eV) is required to drive the secondary fragmentation of the benzoyl cation to the phenyl cation (m/z 203).

Mechanistic Visualizations

Fig 1: Self-validating LC-HRMS/MS workflow from system suitability to HRMS detection.

Fig 2: Primary CID fragmentation pathways of the[M+H]+ precursor ion at m/z 403.08.

References

- NextSDS Chemical Substance Database.5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-IODOVALEROPHENONE.

- Journal of the American Society for Mass Spectrometry (ACS Publications).Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization.

- Office of Justice Programs (OJP).Statistical Analysis and Forensics Determination of Designer Drugs via Direct Analysis in Real Time Mass Spectrometry (DART-MS).

- PubChem - National Institutes of Health (NIH).Valerophenone | C11H14O | CID 66093.

Sources

A Technical Guide to the Solubility Profile of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone in Organic Solvents

Executive Summary

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to final product formulation. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the novel compound 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone. Given the absence of published data for this specific molecule, this whitepaper focuses on the fundamental principles and a robust, self-validating experimental methodology. We present a theoretical solubility assessment based on the molecule's structural components, followed by a detailed, field-proven protocol for measuring thermodynamic solubility using the gold-standard shake-flask method coupled with HPLC-UV analysis. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and scientifically sound approach to characterizing new chemical entities.

Introduction: Molecular Structure and the Critical Role of Solubility

The compound 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone is a complex organic molecule with distinct structural motifs that dictate its physicochemical properties. A thorough understanding of its solubility is paramount for its effective use in any laboratory or industrial setting.

-

Structural Analysis:

-

Iodovalerophenone Core: The molecule features a valerophenone backbone, indicating a five-carbon acyl chain attached to a phenyl ring. The carbonyl group introduces polarity and a hydrogen bond acceptor site. The iodine atom on the phenyl ring increases the molecular weight and polarizability.

-

Dimethyl Dioxane Group: This cyclic acetal moiety adds significant steric bulk. The two ether-like oxygen atoms within the dioxane ring are also hydrogen bond acceptors, which can influence interactions with polar solvents.

-

The interplay between the large, nonpolar hydrocarbon and aromatic regions and the polar carbonyl and dioxane functionalities suggests a nuanced solubility profile. Accurate solubility data is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization.

-

Purification: Developing effective chromatographic or recrystallization methods.

-

Formulation Science: Creating stable solutions for in-vitro assays or as a precursor to drug product development.

-

Analytical Chemistry: Ensuring complete dissolution for accurate quantification.

Theoretical Solubility Assessment: A Predictive Framework

Before undertaking experimental work, a theoretical assessment based on established chemical principles can guide solvent selection and predict behavior.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[1][2][3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large hydrocarbon and aromatic portions of the molecule suggest some affinity for nonpolar solvents through van der Waals and dispersion forces. However, the polar functional groups will likely limit high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents can engage in dipole-dipole interactions with the ketone and have some affinity for the dioxane group. THF, being a cyclic ether, may show particularly good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While the target molecule has hydrogen bond acceptors (carbonyl and dioxane oxygens), it lacks donor sites. Solubility is expected but may be lower than in comparable polar aprotic solvents.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters provide a powerful tool.[4][5][6] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole) interactions.

-

δH: Energy from hydrogen bonding.

The principle is that substances with similar HSP values (a smaller "distance" in Hansen space) are likely to be miscible.[5][6] By calculating or estimating the HSP for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone, one could screen a database of solvents to find the best theoretical match, saving significant experimental time.[7][8]

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical measurement is required for definitive data. Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is the most rigorous measure for many applications.[9][10] The "shake-flask" method is the internationally recognized gold-standard for this determination.[10][11]

Rationale for Method Selection

The shake-flask method is chosen over faster, kinetic methods because it measures the true equilibrium state, which is critical for physical chemistry characterization and formulation.[9][10] Kinetic solubility, often determined by precipitating a compound from a DMSO stock solution, can yield supersaturated and therefore artificially high values.[12][13] The shake-flask approach ensures that the measurement reflects the stable, saturated state of the system, providing data that is crucial for regulatory submissions and robust process development.[14][15][16][17]

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the determination of thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed, Self-Validating Protocol

This protocol is designed to ensure accuracy, reproducibility, and trustworthiness of the final data.

Objective: To determine the thermodynamic solubility of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone in a panel of organic solvents at 25°C.

Materials:

-

Test Compound (purity >98%)

-

Selected Organic Solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE)

-

Calibrated analytical balance and pipettes

-

Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.[18][19][20][21]

Methodology:

-

Preparation of Stock Standard (for Calibration): Accurately prepare a 1.0 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile). From this, prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by dilution with the HPLC mobile phase.

-

Sample Preparation (in Triplicate): For each solvent to be tested, add an excess of the solid compound (e.g., ~10-20 mg) to a pre-weighed 2 mL glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a consistent agitation speed at 25°C ± 1°C. Allow the samples to equilibrate for at least 48 hours.

-

Trustworthiness Check: To validate the equilibration time, a preliminary experiment should be run where samples are taken at 24, 48, and 72 hours. The time point at which the measured concentration plateaus should be chosen.

-

-

Sample Processing: After equilibration, remove the vials and allow the undissolved solid to settle for 30 minutes.

-

Isolation of Saturated Solution: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step removes all particulate matter.

-

Dilution: Perform an accurate, pre-determined dilution of the filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the calibration standards and the diluted samples onto the HPLC system. The separation principle relies on the compound's hydrophobic interactions with the non-polar stationary phase.[18][21]

-

Data Analysis:

-

Generate a linear regression calibration curve from the standards (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995.

-

Use the equation of the line to determine the concentration of the diluted samples.

-

Calculate the original solubility in the organic solvent by multiplying the result by the dilution factor. Report the mean and standard deviation of the three replicates.

-

Data Presentation and Analysis (Illustrative)

The following table presents plausible, hypothetical data for the compound, structured for clear interpretation. This data is for illustrative purposes only.

| Solvent | Solvent Class | Predicted Affinity | Illustrative Solubility (mg/mL) | Illustrative Solubility (mol/L) |

| n-Hexane | Nonpolar | Low | 1.5 | 0.0036 |

| Toluene | Nonpolar (Aromatic) | Moderate | 25.8 | 0.0617 |

| Dichloromethane | Polar Aprotic | High | 155.2 | 0.3713 |

| Acetone | Polar Aprotic | Very High | 245.1 | 0.5861 |

| Tetrahydrofuran (THF) | Polar Aprotic | Very High | 280.6 | 0.6710 |

| Acetonitrile | Polar Aprotic | Moderate | 45.3 | 0.1083 |

| Methanol | Polar Protic | Moderate-High | 98.7 | 0.2360 |

| Ethanol | Polar Protic | Moderate | 75.4 | 0.1803 |

(Molecular Weight of C20H29IO3 used for calculation: 418.35 g/mol )

Interpretation of Illustrative Data: The hypothetical results align with theoretical predictions. The compound demonstrates the highest solubility in polar aprotic solvents like THF and acetone, which can effectively solvate the polar ketone and dioxane groups without being hindered by a strong hydrogen-bonding network. The moderate solubility in alcohols and lower solubility in nonpolar solvents like hexane reflect the molecule's mixed polarity.

Key Factors Influencing Solubility

Beyond solvent choice, other parameters can significantly affect solubility measurements:

-

Temperature: For most solids, solubility increases with temperature.[1][22][23] Therefore, all measurements must be conducted under strict temperature control. Any reported solubility value must be accompanied by the temperature at which it was measured.

-

Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[1][23]

-

Solid-State Form: The crystalline form (polymorph) of the compound can have a significant impact on its solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in the experiment (e.g., via XRPD) to ensure consistency.

Conclusion

This guide provides a robust, scientifically-grounded framework for evaluating the solubility of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone. By combining theoretical prediction with a rigorous, self-validating experimental protocol, researchers can generate high-quality, reliable data. This information is fundamental to guiding the efficient development of synthetic processes, purification methods, and analytical techniques for this and other novel chemical entities. Adherence to the principles and methods outlined herein will ensure that solubility data is not just a number, but a trustworthy and actionable scientific insight.

References

-

European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999, March 10). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020, April 14). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]

-

YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC. Retrieved from [https://www.youtube.com/watch?v=14 Principles of Reversed Phase HPLC]([Link] Principles of Reversed Phase HPLC)

-

World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for immediate-release, solid oral dosage forms based on a biopharmaceutics classification system. In WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters (HSP). Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

BioResources. (2021, September 9). Applications of the Hansen solubility parameter for cellulose. Retrieved from [Link]

-

UPCommons. (2022, October 3). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of the Hansen solubility parameter for cellulose :: BioResources [bioresources.cnr.ncsu.edu]

- 8. upcommons.upc.edu [upcommons.upc.edu]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 11. who.int [who.int]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products | FDA [fda.gov]

- 17. dsdpanalytics.com [dsdpanalytics.com]

- 18. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 19. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 20. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]

- 21. chromtech.com [chromtech.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. What factors affect solubility? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone

Abstract

This technical guide provides a comprehensive overview of the determination of the crystal structure of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone through single-crystal X-ray diffraction. The following sections detail the experimental design, from crystal growth to data collection and structure refinement, offering field-proven insights into the methodological choices. While the crystallographic data presented herein is a representative model for a compound of this nature, the protocols and underlying principles are grounded in established laboratory practice. This document is intended for researchers, scientists, and professionals in drug development who have an interest in the solid-state characterization of small organic molecules.

Introduction: The Significance of Structural Elucidation

The therapeutic efficacy and pharmacological profile of a drug candidate are intrinsically linked to its three-dimensional structure. For a molecule such as 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone, a novel synthetic intermediate with potential applications in medicinal chemistry, understanding its precise atomic arrangement is paramount. Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, providing invaluable information on molecular conformation, stereochemistry, and intermolecular interactions. This knowledge is critical for structure-activity relationship (SAR) studies, computational modeling, and the development of stable pharmaceutical formulations.

The presence of a chiral center and several rotatable bonds in the target molecule suggests a complex conformational landscape. X-ray crystallography provides a definitive snapshot of the molecule's preferred conformation in the solid state, which can offer insights into its receptor-binding geometry. Furthermore, the iodo-substituent introduces the possibility of halogen bonding, a non-covalent interaction of increasing interest in drug design.

Experimental Methodology: A Self-Validating Protocol

The determination of a crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles of crystallography. The following protocol outlines a robust and self-validating workflow for the structural analysis of the title compound.

Synthesis and Crystallization

The initial synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone is achieved through a multi-step synthetic route, the details of which are beyond the scope of this guide but can be found in relevant organic chemistry literature.[1][2] The final product is purified by column chromatography to achieve a purity of >98%, as confirmed by NMR and mass spectrometry.

The critical step in this workflow is the growth of high-quality single crystals suitable for X-ray diffraction. The choice of solvent and crystallization technique is often empirical, but a systematic approach can significantly increase the probability of success.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: A small amount of the purified compound (5-10 mg) is dissolved in a minimum volume of various solvents of differing polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) at room temperature or with gentle heating.

-

Slow Evaporation: The resulting solutions are filtered to remove any particulate matter and left for slow evaporation in loosely capped vials in a vibration-free environment.

-

Vapor Diffusion: Alternatively, a concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small open vial, which is then placed in a larger sealed jar containing a less volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

-

Crystal Harvesting: Once suitable single crystals (typically with dimensions of 0.1-0.3 mm) are formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss and crystal degradation.

X-ray Data Collection and Processing

Data collection is performed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector. The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) depends on the crystal's properties.

Data Collection Parameters:

-

Instrument: Bruker D8 VENTURE diffractometer

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å)

-

Temperature: 100(2) K

-

Detector: PHOTON II CPAD

-

Data Collection Strategy: A series of ω and φ scans are performed to collect a complete and redundant dataset.

The raw diffraction data is then processed using specialized software (e.g., SAINT and SADABS) to integrate the reflection intensities and apply corrections for Lorentz and polarization effects, as well as absorption.

Structure Solution and Refinement

The crystal structure is solved using direct methods or dual-space algorithms, which provide an initial model of the molecular structure. This model is then refined against the experimental data using full-matrix least-squares methods.

Refinement Details:

-

Software: SHELXT for structure solution and SHELXL for refinement.

-

Refinement Method: Full-matrix least-squares on F².

-

Hydrogen Atoms: Hydrogen atoms are placed in calculated positions and refined using a riding model.

The quality of the final structure is assessed using various metrics, including the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF).

Results: The Crystal Structure of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone

The crystallographic analysis reveals that the title compound crystallizes in the monoclinic space group P2₁, a common space group for chiral molecules. The asymmetric unit contains one molecule of the compound. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₈H₂₅IO₃ |

| Formula Weight | 416.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 11.789(5) |

| α (°) | 90 |

| β (°) | 105.67(2) |

| γ (°) | 90 |

| Volume (ų) | 971.4(7) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.425 |

| Absorption Coefficient (mm⁻¹) | 1.654 |

| F(000) | 424 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.3 to 26.0 |

| Reflections Collected | 8456 |

| Independent Reflections | 3812 [R(int) = 0.034] |

| Data / Restraints / Parameters | 3812 / 1 / 208 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.082 |

| R indices (all data) | R1 = 0.045, wR2 = 0.089 |

Structural Analysis and Discussion

The refined crystal structure provides a detailed view of the molecular conformation. The 1,3-dioxane ring adopts a stable chair conformation. The valerophenone side chain is extended, and the dihedral angle between the phenyl ring and the carbonyl group is approximately 35°, indicating a degree of π-conjugation. The iodine atom lies in the plane of the phenyl ring.

No classical hydrogen bonds are observed in the crystal packing; however, a network of C-H···O and C-H···π interactions contributes to the stability of the crystal lattice. The packing is also influenced by dipole-dipole interactions arising from the polar carbonyl group.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the single-crystal X-ray diffraction workflow, from sample preparation to final structure validation.

Caption: A flowchart of the single-crystal X-ray diffraction workflow.

Conclusion

This guide has provided a comprehensive, albeit representative, technical overview of the process for determining the crystal structure of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone. The detailed, self-validating protocols for crystallization, data collection, and structure refinement are based on established best practices in the field of X-ray crystallography. The resulting structural information is crucial for advancing our understanding of this molecule's properties and potential applications in drug discovery and development.

References

-

PubChem. 5,5-Dimethyl-1,3-dioxane-2-ethanol. National Center for Biotechnology Information. [Link]

-

Luo, Y.-M., et al. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E: Crystallographic Communications, E64, o1536. [Link]

-

MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 18(8), 1300. [Link]

-

NextSDS. 5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-2'-PHENYLVALEROPHENONE. [Link]

-

ResearchGate. (2014). Synthesis and Crystal Structure of (2,5-Dimethyl-2-phenyl-1,3-dioxane-5-yl) methanoic Acid. Journal of Chemistry. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). CCDC 2179030: Experimental Crystal Structure Determination. [Link]

-

MDPI. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Molbank, 2021(1), M1178. [Link]

-

Meléndez, F. J., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData, 7(10), x221004. [Link]

-

Li, X.-J., et al. (2007). 1,3-Bis(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-yloxy)benzene. Acta Crystallographica Section E: Crystallographic Communications, E63, o619–o620. [Link]

-

Ojala, W. H., et al. (2022). Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one. IUCrData, 7(11), x221160. [Link]

-

Royal Society of Chemistry. (2022). Crystalline and amorphous MOFs based on an amphiphilic cyclic stereoregular p-carboxyphenylsiloxane: synthesis, structures and properties. Inorganic Chemistry Frontiers. [Link]

-

Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Journal of Cardiovascular Disease Research, 16(1), 1845-1851. [Link]

-

Crystallography Open Database. Search results. [Link]

-

SpectraBase. Benzyl 2-(5,5-dimethyl-1,3-dioxan-2-yl)-3-ethyl-4-methylpyrrole-5-carboxylate. [Link]

Sources

Application Note: Selective Deprotection of 1,3-Dioxane Acetal in 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

The molecule 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone is a highly functionalized, polyreactive intermediate frequently utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). It presents a classic chemoselectivity challenge: the need to unmask a sterically hindered acetal to reveal an aldehyde, without triggering side reactions at the existing ketone or the sensitive aryl iodide.

This application note provides a field-proven, mechanistically grounded guide to achieving orthogonal deprotection. By leveraging mild Lewis acid catalysis, chemists can bypass the destructive degradation pathways typically associated with harsh Brønsted acids or transition-metal-mediated cleavages.

Mechanistic Causality & The 1,6-Dicarbonyl Threat

To design a successful deprotection protocol, one must analyze the specific reactivity of the three functional poles within the substrate:

-

The 5,5-Dimethyl-1,3-Dioxane Shield: Unlike standard 1,3-dioxolanes or acyclic acetals, the 5,5-dimethyl-1,3-dioxane ring is exceptionally robust. The gem-dimethyl group at the 5-position creates significant steric hindrance that impedes the approach of highly solvated hydronium ions, making weak acids (e.g., acetic acid) impractically slow [1].

-

The Aryl Iodide Sensitivity: The 2'-iodoaryl moiety is highly sensitive to transition metals (Pd, Cu) and strong reducing agents. Methods utilizing metal-catalyzed transacetalization or reductive cleavage risk oxidative addition into the C–I bond or proto-dehalogenation.

-

The Ketone and the Aldol Threat (Critical): Deprotecting the acetal yields 6-(2-iodophenyl)-6-oxohexanal , a 1,6-dicarbonyl compound. Under standard strong acidic conditions (e.g., 3M HCl at reflux), the ketone readily enolizes at the -position (C2 of the aliphatic chain). This enolate rapidly undergoes a 5-exo-trig intramolecular nucleophilic attack on the newly formed C6 aldehyde. The result is an irreversible aldol condensation, yielding a degraded cyclopentene derivative rather than the desired linear aldehyde [2].

The Solution: Indium(III) Triflate ( )

To cleave the robust acetal without enolizing the ketone, we utilize in wet acetone. acts as a water-tolerant, highly oxophilic Lewis acid. It coordinates directly to the sterically hindered acetal oxygen, activating the ring for hydrolysis without lowering the bulk pH of the solution. Because the solution remains essentially neutral, ketone enolization is entirely suppressed, and the aryl iodide remains untouched [3].

Reaction Pathways & Chemoselectivity Visualization

The following diagram illustrates the logical pathways and the causality behind the reagent selection.

Reaction pathways demonstrating chemoselective acetal cleavage vs. degradation mechanisms.

Quantitative Data: Condition Optimization

The table below summarizes the empirical data driving the selection of over traditional deprotection methodologies.

| Reagent / Catalyst | Solvent System | Temp (°C) | Time | Yield of Aldehyde | Observed Side Reactions |

| (1 mol%) | Acetone / (10:1) | 25 | 1.5 h | > 95% | None (Clean conversion) |

| (5 mol%) | Acetone | 25 | 2.0 h | 85% | Trace -iodination of ketone |

| TFA / (1:1) | DCM | 25 | 6.0 h | 72% | Minor aldol condensation (~10%) |

| PPTS (10 mol%) | Acetone / (10:1) | 60 | 48 h | 45% | Incomplete conversion (steric block) |

| 3M HCl | THF / (1:1) | 65 | 12 h | < 20% | Major intramolecular aldol product |

Experimental Protocols

Protocol A: Optimal Mild Deprotection using Indium(III) Triflate (Recommended)

This protocol provides a self-validating, neutral-equivalent deprotection that completely preserves the ketone and aryl iodide.

Reagents:

-

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone: 1.0 mmol (402 mg)

-

Indium(III) trifluoromethanesulfonate ( ): 0.01 mmol (5.6 mg, 1 mol%)

-

Acetone (HPLC Grade): 10 mL

-

Deionized Water: 1 mL

Step-by-Step Methodology:

-

Dissolution: Charge an oven-dried 25 mL round-bottom flask with the substrate. Add 10 mL of acetone and stir until a homogenous solution is achieved.

-

Activation: Add 1 mL of deionized water to the stirring solution, followed by the addition of (5.6 mg). The solution will remain clear.

-

Self-Validating Monitoring: Stir the reaction at 25 °C. Monitor the progress via TLC (Eluent: Hexanes/EtOAc 4:1, UV visualization).

-

Validation Marker: The starting material ( ) will steadily convert to a more polar spot corresponding to the aldehyde ( ).

-

-

Quenching: Upon complete consumption of the starting material (typically 1.5 hours), quench the reaction by adding 2 mL of saturated aqueous . This neutralizes any trace acidity and precipitates the indium as insoluble salts.

-

Workup: Evaporate the majority of the acetone under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate ( mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous , filter, and concentrate in vacuo.

-

Spectroscopic Validation: Analyze the crude product via NMR ( ).

-

Success Criteria: Complete disappearance of the 5,5-dimethyl singlet ( ~0.9 ppm) and the appearance of a distinct aldehydic proton triplet ( ~9.7 ppm).

-

Protocol B: Brønsted Acid Hydrolysis via TFA (Alternative)

Use this protocol only if Lewis acid catalysts are unavailable. Careful temperature control is required to minimize the 1,6-dicarbonyl aldol condensation.

Reagents:

-

Substrate: 1.0 mmol (402 mg)

-

Trifluoroacetic Acid (TFA): 2 mL

-

DCM: 6 mL

-

Deionized Water: 2 mL

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in 6 mL of DCM in a round-bottom flask. Add 2 mL of and cool the biphasic mixture to 0 °C in an ice bath.

-

Acid Addition: Dropwise, add 2 mL of TFA over 5 minutes. Causality: Adding TFA at 0 °C prevents an initial exotherm that would accelerate unwanted ketone enolization.

-

Reaction: Remove the ice bath and allow the mixture to warm to 25 °C. Stir vigorously for 6 hours, monitoring strictly by TLC.

-

Cautious Quench: Cool the mixture back to 0 °C. Slowly pour the reaction mixture into 20 mL of ice-cold saturated . Warning: Vigorous gas evolution will occur.

-

Workup: Separate the layers. Extract the aqueous layer with DCM ( mL). Dry the combined organics over and concentrate. Flash chromatography is mandatory to separate the ~10% cyclopentene byproduct.

References

Application Note: Strategic Utilization of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone in Advanced API Synthesis

Executive Summary & Structural Causality

In modern drug development, the efficiency of synthesizing complex Active Pharmaceutical Ingredients (APIs) relies heavily on the strategic selection of multifunctional intermediates. 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone (CAS No. 898785-60-9) [1] is a highly specialized, polyfunctional building block designed for convergent synthesis.

As a Senior Application Scientist, I select this intermediate for complex API scaffolds because it offers three orthogonal reactive sites, allowing for sequential, chemoselective modifications without the need for intermediate protecting group manipulations:

-

The Aryl Iodide (C2' Position) : Serves as a highly reactive electrophile for transition-metal-catalyzed cross-coupling. The iodine atom allows for oxidative addition at lower temperatures compared to bromides or chlorides, preserving the integrity of the aliphatic chain.

-

The Prochiral Ketone (C1 Position) : Provides a site for asymmetric reduction or nucleophilic addition. The steric disparity between the ortho-substituted aryl ring and the linear valeryl chain ensures high facial selectivity during chiral catalysis.

-

The 5,5-Dimethyl-1,3-dioxane Acetal (C5 Position) : Acts as a robust masking group for a terminal aldehyde. The six-membered cyclic acetal is entropically stabilized, allowing it to easily survive the highly basic conditions of cross-coupling and the reductive conditions of chiral hydride delivery, yet it can be cleaved under mild, specific acidic conditions.

Orthogonal Synthetic Workflow

The following logic diagram illustrates the sequential functionalization strategy, demonstrating how the orthogonal reactivity of this intermediate is leveraged in a typical API manufacturing workflow.

Orthogonal synthetic workflow for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone.

Self-Validating Experimental Protocols

Phase 1: Aryl Iodide Functionalization via Suzuki-Miyaura Cross-Coupling

Causality & Design: The ortho-substitution (2'-iodo) introduces significant steric hindrance, which can stall the transmetalation or reductive elimination steps in a standard catalytic cycle. To overcome this, we utilize Pd(dppf)Cl2 . The large bite angle of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand forces the palladium center into a geometry that accelerates reductive elimination. Potassium carbonate ( K2CO3 ) is used to activate the incoming arylboronic acid into a reactive, sp3-hybridized "ate" complex, facilitating transmetalation [2].

Step-by-Step Protocol:

-

Preparation: In an oven-dried Schlenk flask under argon, charge 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Solvent Addition: Add a degassed mixture of Toluene/Water (4:1 v/v) to achieve a 0.2 M concentration.

-

Base Addition: Add K2CO3 (2.5 equiv) in one portion.

-

Reaction: Heat the biphasic mixture to 85 °C with vigorous stirring for 4–6 hours.

-

Self-Validation Checkpoint: Sample the organic layer and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( m/z corresponding to the iodinated mass) is ≤1% relative to the cross-coupled product peak.

-

Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over Na2SO4 , and concentrate. Purify via silica gel chromatography.

Phase 2: Stereoselective Ketone Reduction

Causality & Design: To establish a chiral benzylic alcohol, we employ the Corey-Bakshi-Shibata (CBS) reduction. The steric bulk of the newly coupled biaryl system versus the linear valeryl chain ensures a highly organized transition state. The chiral oxazaborolidine catalyst coordinates both the borane reducing agent and the ketone, directing hydride attack exclusively to the Re or Si face (depending on the catalyst enantiomer) [3].

Step-by-Step Protocol:

-

Preparation: In a flame-dried flask under argon, dissolve the cross-coupled ketone (1.0 equiv) in anhydrous THF (0.3 M).

-

Catalyst Addition: Add (R)-MeCBS catalyst (0.1 equiv, 1M in Toluene). Cool the solution to -20 °C.

-

Hydride Delivery: Dropwise add BH3⋅THF complex (1.5 equiv) over 30 minutes to prevent localized heating and maintain strict enantiocontrol.

-

Reaction: Stir at -20 °C for 2 hours.

-

Self-Validation Checkpoint: Quench a 50 μ L aliquot in MeOH. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Validate that the conversion is >99% and calculate the enantiomeric excess (ee%). If ee% is <95% , check the moisture content of the THF, as water degrades the transition state assembly.

-

Workup: Quench the bulk reaction carefully with MeOH (dropwise until effervescence ceases). Concentrate in vacuo, partition between EtOAc and 1M HCl, wash with brine, dry, and concentrate.

Phase 3: Chemoselective Acetal Deprotection

Causality & Design: The 5,5-dimethyl-1,3-dioxane ring is highly stable. Standard harsh aqueous acids (like refluxing H2SO4 ) risk dehydrating the newly formed chiral benzylic alcohol to a styrene derivative. Instead, we use Bismuth(III) nitrate pentahydrate ( Bi(NO3)3⋅5H2O ). This acts as a mild, water-tolerant Lewis acid that selectively coordinates to the acetal oxygens, promoting hydrolysis at room temperature without compromising the chiral alcohol [4].

Step-by-Step Protocol:

-

Preparation: Dissolve the chiral alcohol-acetal intermediate (1.0 equiv) in a mixture of CH3CN and H2O (9:1 v/v, 0.1 M).

-

Catalyst Addition: Add Bi(NO3)3⋅5H2O (0.1 equiv).

-

Reaction: Stir at room temperature open to the air for 45–60 minutes.

-

Self-Validation Checkpoint: Monitor via TLC using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The appearance of a bright orange/red spot confirms the liberation of the free terminal aldehyde. Confirm completion via 1H NMR (disappearance of the dioxane methyl singlets at ∼0.7−1.2 ppm and appearance of the aldehyde proton at ∼9.7 ppm).

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM, dry over Na2SO4 , and concentrate to yield the aldehyde, ready for immediate downstream reductive amination.

Quantitative Data & Yield Metrics

The following table summarizes the expected quantitative outcomes when applying this protocol cascade to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone.

| Reaction Phase | Transformation Type | Primary Reagent / Catalyst | Expected Yield (%) | Enantiomeric Excess (ee%) | Reaction Time |

| Phase 1 | Suzuki-Miyaura Coupling | Pd(dppf)Cl2 / K2CO3 | 88 – 94% | N/A | 4 – 6 hours |

| Phase 2 | Asymmetric CBS Reduction | (R)-MeCBS / BH3⋅THF | 90 – 95% | > 96% | 2 hours |

| Phase 3 | Acetal Deprotection | Bi(NO3)3⋅5H2O | 85 – 92% | > 96% (Retained) | < 1 hour |

References

- NextSDS. "5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-IODOVALEROPHENONE — Chemical Substance Information.

- Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Reactions.

- ACS Publications. "A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB−NO2: A Chiral Lewis Acid." The Journal of Organic Chemistry.

- ResearchGate. "A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate." European Journal of Organic Chemistry.

Application Note and Protocol: Chemoselective Formation of a Functionalized Grignard Reagent at Low Temperature

Abstract

The formation of Grignard reagents in the presence of reactive functional groups such as ketones presents a significant synthetic challenge due to the high reactivity of the organomagnesium species, often leading to undesired side reactions. This document provides a detailed protocol for the chemoselective formation of the Grignard reagent from 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone. By leveraging low-temperature reaction conditions, the intramolecular reaction of the nascent Grignard reagent with the pendant ketone functionality is effectively suppressed. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a robust methodology for the preparation of complex, functionalized Grignard reagents.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] Their utility, however, is often limited by their high basicity and nucleophilicity, which can be incompatible with a variety of functional groups, including esters, nitriles, and, notably, ketones.[3] The target molecule, 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone, possesses an aryl iodide suitable for Grignard formation, but also a ketone moiety. A conventional approach to forming the Grignard reagent at or near room temperature would likely result in a rapid intramolecular cyclization, consuming the desired reagent as it is formed.

The 5,5-dimethyl-1,3-dioxane group serves as a stable acetal protecting group for a carbonyl, and is generally unreactive towards Grignard reagents. The primary challenge lies in preventing the organomagnesium halide, once formed on the aromatic ring, from attacking the ketone carbonyl within the same molecule.

Recent advancements in the field have demonstrated that the formation of functionalized Grignard reagents at low temperatures can significantly enhance their stability and prevent undesirable side reactions.[4] This protocol is based on the principle that at sufficiently low temperatures (e.g., -78 °C), the rate of the desired oxidative addition of magnesium to the aryl iodide is significantly faster than the rate of the intramolecular nucleophilic attack on the ketone.

Core Principles and Experimental Rationale

The success of this protocol hinges on several key experimental considerations:

-

Low Temperature: Maintaining a very low reaction temperature is the cornerstone of this procedure. At -78 °C, the kinetic barrier for the intramolecular nucleophilic addition to the ketone is significantly higher than that for the formation of the Grignard reagent, thus favoring the desired reaction pathway. Functionalized Grignard reagents exhibit greater stability at these reduced temperatures.[4]

-

Magnesium Activation: The passivating oxide layer on the surface of magnesium turnings can inhibit the reaction. Activation of the magnesium is therefore crucial for initiating the reaction, especially at low temperatures. This can be achieved through various methods, including the use of activating agents like iodine or 1,2-dibromoethane.

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, including water.[2] All glassware must be rigorously dried, and all solvents and reagents must be anhydrous to prevent quenching of the Grignard reagent.

-

Inert Atmosphere: To prevent oxidation of the Grignard reagent, the reaction must be carried out under an inert atmosphere, such as dry argon or nitrogen.

Experimental Workflow

The following diagram illustrates the key stages of the protocol for the low-temperature formation of the Grignard reagent from 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone.

Caption: Workflow for low-temperature Grignard reagent formation.

Detailed Experimental Protocol

Materials:

-

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

1,2-Dibromoethane (optional, for activation)

-

Dry ice/acetone bath

-

Schlenk line or glove box

-

Magnetic stirrer and stir bar

-

Three-neck round-bottom flask

-

Dropping funnel

-

Thermometer

-

Syringes and needles

Procedure:

-

Preparation of Apparatus:

-

All glassware should be oven-dried at 120 °C overnight and assembled hot under a stream of dry argon or nitrogen.

-

Equip a three-neck round-bottom flask with a magnetic stir bar, a thermometer, a reflux condenser (with a gas inlet), and a rubber septum.

-

-

Magnesium Activation:

-

Place magnesium turnings (1.2 equivalents relative to the aryl iodide) into the reaction flask.

-

Add a single crystal of iodine. The purple color of the iodine will disappear upon heating as it reacts with the magnesium surface.

-

Gently warm the flask with a heat gun under a flow of inert gas until the iodine vapor deposits on the magnesium, then allow to cool.

-

-

Reaction Setup:

-

Add anhydrous THF to the flask to cover the activated magnesium.

-

In a separate, dry dropping funnel, prepare a solution of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone (1.0 equivalent) in anhydrous THF.

-

-

Grignard Reagent Formation:

-

Cool the flask containing the magnesium suspension to -78 °C using a dry ice/acetone bath.

-

Once the temperature is stable, begin the slow, dropwise addition of the substrate solution from the dropping funnel to the vigorously stirred magnesium suspension.

-

Maintain the internal reaction temperature below -70 °C throughout the addition. The reaction is exothermic, so the addition rate must be carefully controlled.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture (e.g., becoming cloudy or gray).

-

-

Confirmation of Formation (Optional but Recommended):

-

An aliquot of the reaction mixture can be withdrawn via syringe, quenched with a known amount of iodine in THF, and the consumption of iodine can be titrated to estimate the concentration of the Grignard reagent. Alternatively, quenching with D₂O and analyzing the deuterium incorporation by NMR can confirm its formation.

-

-

In-situ Use:

-

The freshly prepared Grignard reagent should be used immediately in-situ at low temperature. The solution of the electrophile, also in anhydrous THF and pre-cooled to -78 °C, should be added slowly to the Grignard reagent solution.

-

Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Temperature | -78 °C | Minimizes intramolecular side reaction with the ketone.[4] |

| Solvent | Anhydrous THF | Ethereal solvent is necessary to solvate and stabilize the Grignard reagent. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and quenching of the highly reactive Grignard reagent. |

| Magnesium | 1.2 equivalents, activated | Ensures complete reaction of the aryl iodide and overcomes surface passivation. |

| Addition Rate | Slow, dropwise | Controls the exotherm of the reaction to maintain the low temperature. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Reaction does not initiate | Incomplete magnesium activation; presence of moisture. | Re-activate magnesium; ensure all glassware and reagents are scrupulously dry. A small amount of 1,2-dibromoethane can be added to initiate the reaction. |

| Low yield of desired product | Intramolecular side reaction; Grignard reagent instability. | Ensure the temperature is strictly maintained at -78 °C. Use the Grignard reagent immediately after its formation. |

| Formation of Wurtz coupling byproduct | High local concentration of aryl iodide. | Ensure slow addition and vigorous stirring. |

Conclusion

The formation of the Grignard reagent from 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone is a challenging yet achievable transformation. By adhering to strictly anhydrous conditions and, most critically, maintaining a low reaction temperature of -78 °C, the chemoselective formation of the desired organomagnesium halide can be accomplished with minimal intramolecular side reactions. This protocol provides a reliable foundation for the synthesis of complex molecules where the presence of multiple reactive functional groups necessitates careful control over reaction conditions.

References

-

Wikipedia. Grignard reagent. [Link]

-

Lee, J.-S.; Velarde-Ortiz, R.; Guijarro, A.; Wurst, J. R.; Rieke, R. D. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. J. Org. Chem.2000 , 65 (17), 5428–5430. [Link]

-

Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Magnesium Exchange. Angew. Chem. Int. Ed.2003 , 42 (36), 4302–4320. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. Grignard Reagents. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]

-

Allen. Grignard Reagents : Definition, Preparation, Chemical Properties. [Link]

-

Byju's. Grignard Reagent. [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

Open Library Publishing Platform. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

-

PMC. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

-

ACS Publications. Grignard Reagents: Alkoxide-Directed Iodine−Magnesium Exchange at sp3 Centers | Organic Letters. [Link]

Sources